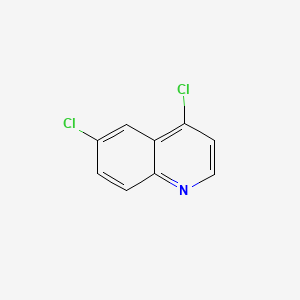
4-Formyl-2-methoxyphenyl thiophene-2-carboxylate
Overview
Description
4-Formyl-2-methoxyphenyl thiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The compound features a formyl group attached to a thiophene ring, which is known to influence the electronic properties of the molecule .
Synthesis Analysis
The synthesis of derivatives related to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, the formylation of thieno[3,4-b]thiophene resulted in a mixture of 4-formyl- and 6-formyl-thieno[3,4-b]thiophene, with the ratio of substitution products being influenced by the reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been studied using various spectroscopic methods. For example, the conformational preferences of methoxycarbonyl and methyl-substituted thiophenecarbaldehydes were investigated using NMR spectroscopy, revealing a planar conformation stabilized by hydrogen-bond-like interactions . In another study, the molecular and crystal structures of a related compound were determined by X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of 4-formyl-2-methoxyphenyl thiophene-2-carboxylate derivatives has been explored in the context of forming functional derivatives. Acylation and condensation reactions have been used to produce a variety of functional derivatives, including Schiff bases, which have been further reduced and acylated to obtain esters and amides . These compounds have shown the ability to form complexes with metals such as palladium, which exhibited catalytic activity in the Suzuki reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the methoxy and formyl groups, can affect the compound's electronic properties. For instance, the intramolecular hydrogen bond-like interaction in methyl-substituted thiophenecarbaldehydes contributes to the stability of the molecule . The hyperpolarizability and nonlinear optical properties of related compounds have also been investigated, suggesting potential applications in materials science .
Scientific Research Applications
Thiophene Derivatives
Thiophene and its derivatives are a significant class of heterocyclic compounds that have a variety of applications in different scientific fields .
-
Medicinal Chemistry
- Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
-
Electronics
-
Pharmaceuticals
- Certain thiophene derivatives are used in pharmaceuticals. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Synthetic Chemistry
-
Research
-
Agriculture
-
Dyes and Pigments
-
Polymers
-
Catalysis
-
Sensors
-
Biochemistry
Safety And Hazards
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLFWKYWRIZFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354590 | |
| Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl thiophene-2-carboxylate | |
CAS RN |
361472-61-9 | |
| Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



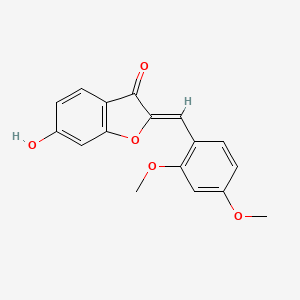
![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
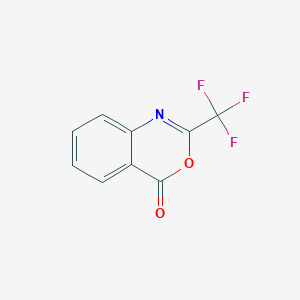
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
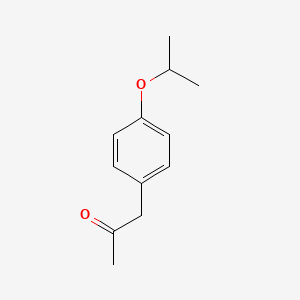
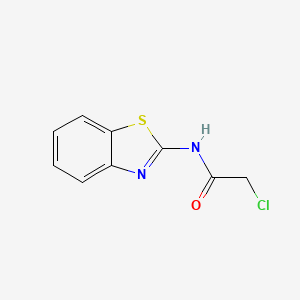
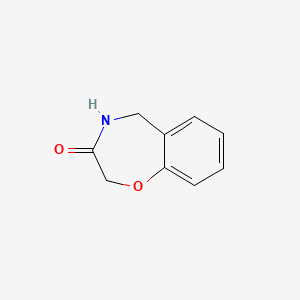
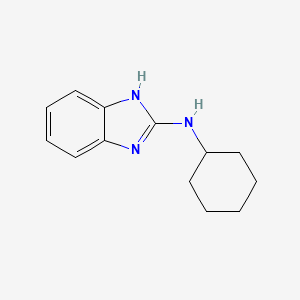
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
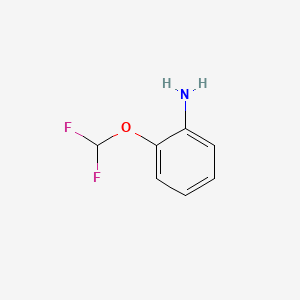
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
